
Methandrostenolone (Metandienone)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methandrostenolone, also known as Metandienone, is an androgen and anabolic steroid (AAS) medication. It is commonly known by its trade name, Dianabol. Methandrostenolone was originally developed in 1955 by CIBA and marketed in Germany and the United States. It is widely used for its effectiveness in bulking cycles and is popular among bodybuilders and athletes for its performance-enhancing properties .
Preparation Methods
Methandrostenolone is synthesized from testosterone. The synthetic route involves the methylation of the 17-alpha position of the testosterone molecule, which increases its oral bioavailability. The industrial production of Methandrostenolone typically involves the following steps:
Starting Material: Testosterone or its derivatives.
Methylation: Introduction of a methyl group at the 17-alpha position.
Cyclization: Formation of the cyclopenta[a]phenanthrene ring structure.
Purification: Crystallization and purification to obtain the final product
Chemical Reactions Analysis
Methandrostenolone undergoes several types of chemical reactions, including:
Oxidation: Methandrostenolone can be oxidized to form various metabolites.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Substitution reactions can occur at different positions on the steroid nucleus.
Hydroxylation: Hydroxylation at various positions, such as 6-beta and 17-beta, is common. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .
Scientific Research Applications
Methandrostenolone has several scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for the development of detection methods.
Biology: Studied for its effects on muscle growth and protein synthesis.
Medicine: Previously used for the treatment of hypogonadism in men and other conditions requiring anabolic effects.
Industry: Utilized in the development of performance-enhancing drugs and supplements
Mechanism of Action
Methandrostenolone exerts its effects by binding to the androgen receptor (AR). This binding activates the receptor, leading to an increase in protein synthesis and nitrogen retention in muscle tissues. The molecular targets include the androgen receptor and various enzymes involved in steroid metabolism. The pathways involved include the activation of anabolic pathways and the inhibition of catabolic pathways .
Comparison with Similar Compounds
Methandrostenolone is often compared with other anabolic steroids such as:
Oxandrolone: Known for its mild anabolic effects and lower androgenic activity.
Stanozolol: Used for its strong anabolic effects and moderate androgenic effects.
Methenolone: Preferred for its mild anabolic effects and minimal androgenic effects. Methandrostenolone is unique due to its strong anabolic effects and moderate androgenic effects, making it highly effective for bulking cycles .
Properties
Molecular Formula |
C20H28O2 |
|---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
(10R,13S,17S)-17-hydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H28O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h6,9,12,15-17,22H,4-5,7-8,10-11H2,1-3H3/t15?,16?,17?,18-,19-,20-/m0/s1 |
InChI Key |
XWALNWXLMVGSFR-GAKWCIEDSA-N |
Isomeric SMILES |
C[C@]12CCC3C(C1CC[C@]2(C)O)CCC4=CC(=O)C=C[C@]34C |
Canonical SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4=CC(=O)C=CC34C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



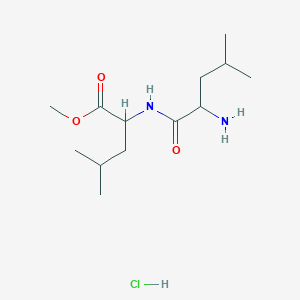
![[(3R,4S)-4-(2-fluorophenyl)-1-methylpiperidin-3-yl]methanol](/img/structure/B13401985.png)
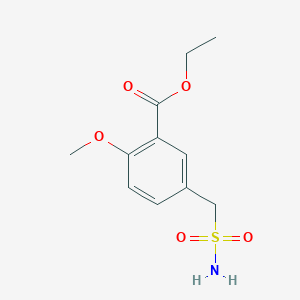
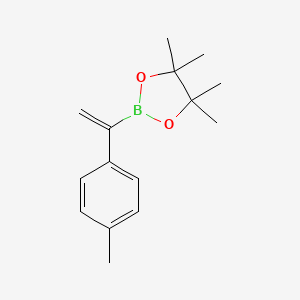
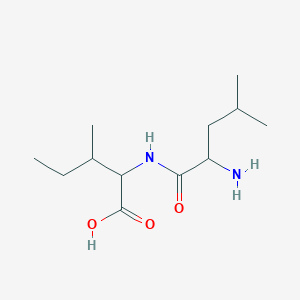
![methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate,2,2,2-trifluoroacetic acid](/img/structure/B13402000.png)
![Ethyl 2-[(2-benzyl-3-methylsulfonyloxypropanoyl)amino]acetate](/img/structure/B13402006.png)
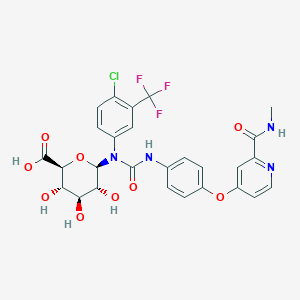
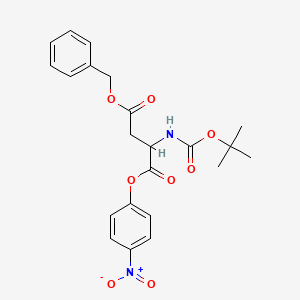
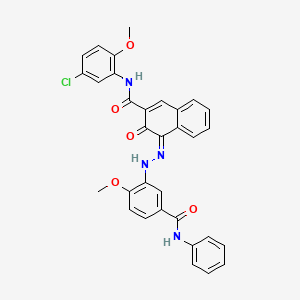
![6-hydroxy-5-[(E)-(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B13402025.png)
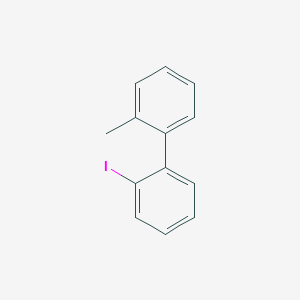
![7-[2-(3-Hydroxyoct-1-enyl)-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B13402027.png)
